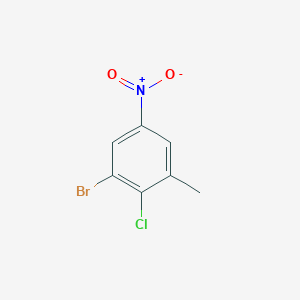

2-Chloro-3-bromo-5-nitrotoluene

Description

2-Chloro-3-bromo-5-nitrotoluene is a halogenated aromatic compound with the molecular formula C₇H₅BrClNO₂ and an approximate molecular weight of 250.5 g/mol. The compound features a toluene backbone (methylbenzene) substituted with chlorine at position 2, bromine at position 3, and a nitro group at position 5. This arrangement of electron-withdrawing groups (EWGs) significantly influences its electronic properties and reactivity. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of agrochemicals, dyes, and pharmaceuticals .

Properties

IUPAC Name |

1-bromo-2-chloro-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRMZVIRRGMVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-bromo-5-nitrotoluene typically involves multiple steps, starting from toluene. The general synthetic route includes:

Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Bromination: The nitrated product undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.

Chlorination: Finally, the brominated nitrotoluene is chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-bromo-5-nitrotoluene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy derivatives.

Reduction: 2-Chloro-3-bromo-5-aminotoluene.

Oxidation: 2-Chloro-3-bromo-5-nitrobenzoic acid.

Scientific Research Applications

2-Chloro-3-bromo-5-nitrotoluene is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving substituted aromatic compounds.

Medicine: Potential precursor for pharmaceuticals, especially those requiring specific substitution patterns.

Industry: Used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-bromo-5-nitrotoluene in chemical reactions involves its electron-withdrawing groups, which make the aromatic ring more susceptible to nucleophilic attack. The nitro group, in particular, is a strong electron-withdrawing group that stabilizes the transition state during nucleophilic substitution. The bromine and chlorine atoms also influence the reactivity by their inductive and resonance effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key parameters of 2-Chloro-3-bromo-5-nitrotoluene and related halogenated toluenes:

Key Observations:

Substituent Effects on Physical Properties: The presence of multiple EWGs (e.g., nitro, bromo, chloro) in this compound increases molecular weight and likely reduces volatility compared to mono- or di-substituted analogs like 2-Bromo-5-chlorotoluene (MW 205.47) . The nitro group significantly elevates melting points in analogs (e.g., 2-Bromo-5-nitrotoluene: mp 76–80°C) compared to non-nitrated derivatives .

Synthesis and Reactivity :

- Halogenation and nitration sequences are common synthetic routes for such compounds. For example, 2-Bromo-5-nitrotoluene is synthesized via nitration of bromotoluene, followed by purification .

- The ortho/para-directing nature of methyl and meta-directing effects of nitro groups influence regioselectivity in further substitutions. However, steric hindrance from multiple substituents in this compound may limit reactivity in electrophilic aromatic substitution.

Applications :

- 2-Bromo-5-nitrotoluene is widely used in synthesizing heterocycles and pharmaceuticals due to its balanced reactivity .

- 5-Bromo-2-chlorotoluene finds niche applications in asymmetric catalysis and polymer research .

- The nitro group in this compound enhances its utility in reduction reactions to produce amines or in coupling reactions for agrochemicals .

Electronic and Computational Insights

While experimental thermochemical data for this compound are sparse, density functional theory (DFT) methods, such as those described by Becke and Lee-Yang-Parr , can predict its properties. These methods account for exact exchange and correlation energies, critical for modeling compounds with heavy atoms (Br, Cl) and EWGs. For instance:

- Nitro groups decrease electron density on the aromatic ring, affecting redox potentials and reaction pathways.

- Halogen substituents introduce inductive effects, altering solubility and stability.

Biological Activity

2-Chloro-3-bromo-5-nitrotoluene (CBNT) is an aromatic compound with significant potential in various biological applications due to its unique chemical structure. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

- Molecular Formula : C7H5BrClNO2

- Molecular Weight : 250.48 g/mol

- CAS Number : 1160573-73-8

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The following sections summarize its notable effects and applications.

Antimicrobial Activity

Research indicates that CBNT possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. A study conducted by researchers showed that derivatives of nitrotoluene compounds, including CBNT, demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Properties

In addition to its antibacterial effects, CBNT has shown potential antiviral activity. It has been noted for its efficacy against certain viral strains, particularly in agricultural applications where it can be used to combat plant viruses .

Cytotoxicity and Cancer Research

Studies have explored the cytotoxic effects of CBNT on cancer cell lines. In vitro tests revealed that CBNT could induce apoptosis in human cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), which are known to trigger cell death pathways .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antibacterial properties of CBNT against common pathogens.

- Method : Disk diffusion method was employed to assess the inhibition zones.

- Results : Significant inhibition was observed against E. coli with an average inhibition zone of 15 mm.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was used to measure cell viability.

- Results : CBNT exhibited a dose-dependent decrease in cell viability, with IC50 values ranging from 20 µM to 50 µM across different cell lines.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.